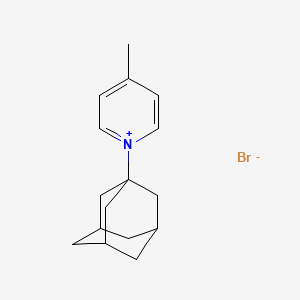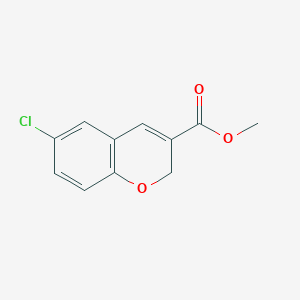
1-(1-Adamantyl)-4-methylpyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)-4-methylpyridinium bromide is a quaternary ammonium compound that is derived from the reaction of adamantane-based reagents with pyridine derivatives. The adamantyl group is known for its bulky and rigid structure, which can impart unique physical and chemical properties to the compounds it is attached to. The presence of the pyridinium moiety suggests potential applications in various chemical reactions due to its positive charge and nucleophilic sites.
Synthesis Analysis
The synthesis of adamantyl derivatives, including 1-(1-Adamantyl)-4-methylpyridinium bromide, typically involves the reaction of hydroxypyridines with 1-bromoadamantane under various conditions, leading to mono- and disubstituted adamantylation products . The quaternization of pyridine with adamantyl bromide can be catalyzed by hydroxypyridines and 4-dimethylaminopyridine, allowing for the formation of quaternary adamantylpyridinium salts under mild conditions .
Molecular Structure Analysis
The molecular structure of adamantyl derivatives is characterized by the presence of the bulky adamantyl group, which can influence the overall shape and reactivity of the molecule. The crystal and molecular structures of related adamantyl derivatives have been determined by single-crystal X-ray diffraction methods, revealing the separation of hydrophobic and hydrophilic regions within the crystal packing . This suggests that 1-(1-Adamantyl)-4-methylpyridinium bromide may also exhibit distinct structural features due to the adamantyl group.
Chemical Reactions Analysis
Adamantyl derivatives participate in various chemical reactions, including phenolysis, where 1-adamantyl chloride, bromide, and p-toluenesulfonate undergo SN1-type solvolysis in binary mixtures of phenol with benzene . The reaction rates and product distribution are influenced by the ionizing power of the solvents and the electrophilic assistance by hydrogen bonding . Additionally, substitutions of pyridine 1-oxides by 1-adamantanethiol in acetic anhydride have been studied, leading to mixtures of sulfide products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(1-Adamantyl)-4-methylpyridinium bromide are likely influenced by the adamantyl group's steric bulk and the pyridinium's ionic nature. The adamantyl group is known to impart high thermal stability and resistance to chemical reagents. The pyridinium ion may confer solubility in polar solvents and reactivity towards nucleophiles. The solvolysis rates of adamantyl compounds have been correlated with solvent dielectric constants, indicating that solvent polarity can significantly affect the reactivity of such compounds .
Wissenschaftliche Forschungsanwendungen
Adamantylation of Pyridine Derivatives
1-(1-Adamantyl)-4-methylpyridinium bromide plays a role in the adamantylation of pyridine derivatives. This process involves the reaction of hydroxypyridines with 1-bromoadamantane, leading to various adamantylation products, which are significant in the synthesis of quaternary 1-(adamant-1-yl)pyridinium salts (Shadrikova, Golovin, & Klimochkin, 2015).
Adamantyl Metal Complexes
Research indicates new routes to 1- and 2-adamantyl anion equivalents, starting from 1- and 2-adamantylzinc bromides, employing reducing metals. These adamantyl anions are used to generate various adamantyl metal complexes, highlighting the compound's versatility in complex metal chemistry (Armstrong et al., 2017).
Bromination of Anilines and Phenols
1-(1-Adamantyl)-4-methylpyridinium bromide contributes to the bromination of anilines and phenols. The compound, 1-Butyl-3-methylpyridinium tribromide, derived from it, is efficient in regioselective nuclear bromination of these compounds (Borikar, Daniel, & Paul, 2009).
Antimicrobial and Anti-Proliferative Activities
Derivatives of 1-(1-Adamantyl)-4-methylpyridinium bromide, such as 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, have been synthesized and tested for antimicrobial and anti-proliferative activities. This application demonstrates the compound's potential in developing new pharmaceutical agents (Al-Mutairi et al., 2019).
Wirkmechanismus
Target of Action
Adamantane derivatives have been found to interact with various biological targets, including ion channels and receptors .
Mode of Action
Without specific studies on “1-(1-Adamantyl)-4-methylpyridinium bromide”, it’s difficult to provide a detailed mode of action. It’s possible that the adamantyl group could interact with hydrophobic pockets of proteins, while the pyridinium group could form ionic or polar interactions .
Biochemical Pathways
Adamantane derivatives have been found to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Adamantane derivatives generally have good bioavailability due to their lipophilic nature .
Result of Action
Without specific studies, it’s difficult to describe the molecular and cellular effects of “1-(1-Adamantyl)-4-methylpyridinium bromide”. The effects would depend on the specific targets and pathways affected .
Action Environment
The action of “1-(1-Adamantyl)-4-methylpyridinium bromide” could potentially be influenced by various environmental factors, such as pH and the presence of other molecules. Specific studies would be needed to determine these effects .
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-4-methylpyridin-1-ium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N.BrH/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16;/h2-5,13-15H,6-11H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROBPRZYLGNZEB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)C23CC4CC(C2)CC(C4)C3.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-4-methylpyridinium bromide | |
CAS RN |
20497-90-9 |
Source


|
| Record name | 1-(1-Adamantyl)-4-methylpyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)





![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)





![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)